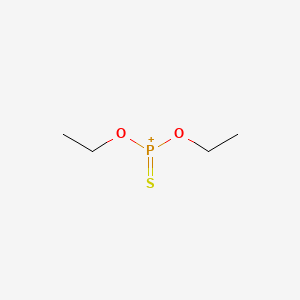

Phosphonothioic acid, O,O-diethyl ester

Description

BenchChem offers high-quality Phosphonothioic acid, O,O-diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonothioic acid, O,O-diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethoxy(sulfanylidene)phosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2PS/c1-3-5-7(8)6-4-2/h3-4H2,1-2H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJODUASCKGDMQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[P+](=S)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2PS+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073245 | |

| Record name | Phosphonothioic acid, O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-01-9 | |

| Record name | Diethyl thiophosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonothioic acid, O,O-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl thiophosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL THIOPHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYW485QH92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Phosphonothioic acid O,O-diethyl ester (CAS 999-01-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonothioic acid O,O-diethyl ester, registered under CAS number 999-01-9, is a significant organophosphorus compound.[1][2][3] While not as widely known as some of its pesticide derivatives, it serves as a crucial intermediate in the synthesis of a variety of commercially important organothiophosphate insecticides and has applications in other areas of organic synthesis.[4][5][6] This guide provides a comprehensive technical overview of its chemical and physical properties, synthesis, reactivity, analytical methods, and safety considerations, designed to equip researchers and professionals with the detailed knowledge required for its effective and safe utilization.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a compound is paramount for its application in research and development. This section details the key physicochemical and spectroscopic characteristics of O,O-diethyl phosphonothioate.

Physicochemical Data

The physical and chemical properties of O,O-diethyl phosphonothioate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 999-01-9 | [1][2] |

| Molecular Formula | C4H11O2PS | [1][2] |

| Molecular Weight | 154.17 g/mol | [2] |

| Appearance | Colorless to light amber liquid | [6] |

| Density | 1.0735 g/cm³ at 20 °C | [3] |

| Boiling Point | 73-74 °C at 15 Torr | [3] |

| 160.9 °C at 760 mmHg | [1] | |

| Synonyms | O,O-Diethyl phosphonothioate, Diethyl thiophosphite, Ethyl phosphonothioate, O,O-Diethyl thiophosphonate | [1][3] |

| InChI | InChI=1S/C4H11O2PS/c1-3-5-7(8)6-4-2/h7H,3-4H2,1-2H3 | [3] |

| Canonical SMILES | S=P(OCC)OCC | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of O,O-diethyl phosphonothioate.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂) of the two ethoxy groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and phosphorus atoms. In H₂O, the shifts are reported as 1.26 ppm and 3.97 ppm.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display two distinct signals for the methyl and methylene carbons of the ethoxy groups. The chemical shifts provide information about the electronic environment of the carbon atoms.

-

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): ³¹P NMR is a powerful tool for characterizing organophosphorus compounds. The chemical shift of the phosphorus nucleus in O,O-diethyl phosphonothioate is sensitive to its oxidation state and the nature of the substituents. The presence of the thiocarbonyl group (P=S) results in a characteristic downfield shift compared to its phosphate (P=O) analog. Theoretical calculations have been used to interpret the ³¹P NMR chemical shifts of thiophosphates, highlighting the importance of solvent effects and relativistic considerations for accurate predictions.[8][9] For O-aryl-O,O-diethylthiophosphates, the ³¹P chemical shift is typically in the range of 61.7–63.6 ppm.[10]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of O,O-diethyl phosphonothioate will likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to involve the loss of ethoxy groups and other characteristic fragments. Studies on protonated O,O-diethyl O-aryl phosphorothionates indicate that collision-activated dissociation leads to the loss of ethylene (C₂H₄) and that a thiono-thiolo rearrangement can occur.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum of O,O-diethyl phosphonothioate will exhibit characteristic absorption bands. Key absorptions are expected for the P=S (thiocarbonyl) stretch, P-O-C stretches, and C-H stretches of the ethyl groups.

Synthesis and Reactivity

The synthesis of O,O-diethyl phosphonothioate is most commonly achieved through the sulfurization of diethyl phosphite. This section outlines a general synthetic protocol and discusses the key reactivity of the compound.

Synthesis Protocol: Sulfurization of Diethyl Phosphite

This protocol describes a common method for the preparation of O,O-diethyl phosphonothioate.[12][13]

Materials:

-

Diethyl phosphite

-

Elemental sulfur (powdered)

-

Triethylamine

-

Solvent (e.g., Toluene or Monochlorobenzene)[13]

-

Aqueous sodium hydroxide solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl phosphite and a slight molar excess of elemental sulfur in the chosen solvent.

-

Add a molar equivalent of triethylamine to the mixture. The triethylamine acts as a base to facilitate the reaction.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a dilute aqueous sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude O,O-diethyl phosphonothioate.

-

Purify the product by vacuum distillation.

Caption: General workflow for the synthesis of O,O-diethyl phosphonothioate.

Reactivity

The reactivity of O,O-diethyl phosphonothioate is centered around the phosphorus atom and the thiocarbonyl group.

-

Hydrolysis: Like other organophosphorus esters, O,O-diethyl phosphonothioate is susceptible to hydrolysis, particularly under alkaline conditions.[14][15][16] The hydrolysis can proceed via cleavage of the P-O or P-S bond, with the reaction rate being influenced by pH and temperature.[14][16] Studies on similar compounds have shown that alkaline hydrolysis follows second-order kinetics.[15]

-

Oxidation: The thiocarbonyl group (P=S) can be oxidized to a carbonyl group (P=O), converting the thiophosphate to its corresponding phosphate analog. This conversion is a key metabolic pathway for many organothiophosphate pesticides, often leading to a more potent acetylcholinesterase inhibitor.[7]

-

Thermal Decomposition: At elevated temperatures, trialkyl phosphorothioates can undergo thermal isomerization to the corresponding O,O,S-trialkyl phosphorothiolates, which can then decompose to yield dialkyl sulfides.[17] The decomposition of a related compound, S-2-diethylaminoethyl diethyl phosphorothioate, at 165°C yields triethylamine.[18]

Caption: Key reactivity pathways of O,O-diethyl phosphonothioate.

Analytical Methodologies

The accurate quantification and identification of O,O-diethyl phosphonothioate are crucial for quality control, environmental monitoring, and metabolic studies. Gas chromatography (GC) is the primary analytical technique employed.

Gas Chromatography (GC)

GC offers excellent separation and sensitivity for the analysis of volatile and semi-volatile organophosphorus compounds.

-

Detectors:

-

Flame Photometric Detector (FPD): The FPD is highly selective and sensitive to phosphorus- and sulfur-containing compounds, making it ideal for the analysis of O,O-diethyl phosphonothioate in complex matrices. By using appropriate filters, the detector can be operated in either phosphorus or sulfur mode.

-

Nitrogen-Phosphorus Detector (NPD): The NPD is another selective detector that provides high sensitivity for phosphorus-containing compounds.

-

Mass Spectrometry (MS): GC coupled with a mass spectrometer (GC-MS) provides definitive identification based on the mass spectrum of the compound and its fragmentation pattern.

-

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte. A general procedure for the extraction of organophosphorus compounds from a solid matrix is outlined below.

Protocol: Solid-Phase Extraction (SPE)

-

Homogenization: Homogenize the solid sample (e.g., soil, food) with a suitable solvent such as acetonitrile or a mixture of acetone and dichloromethane.

-

Extraction: Perform extraction using techniques like sonication or Soxhlet extraction.

-

Cleanup: Pass the extract through an SPE cartridge containing a suitable sorbent (e.g., C18, Florisil) to remove interfering substances.

-

Elution: Elute the analyte from the SPE cartridge with an appropriate solvent.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis.

Caption: A typical analytical workflow for the determination of O,O-diethyl phosphonothioate.

Applications

The primary application of O,O-diethyl phosphonothioate is as a key intermediate in the synthesis of various organothiophosphate pesticides.[4] Its structure allows for further chemical modification to produce a range of active ingredients.

-

Pesticide Synthesis: It is a precursor to several widely used insecticides, including:

The synthesis of these pesticides typically involves the reaction of O,O-diethyl phosphonothioate with a suitable electrophile to introduce the desired leaving group.

Safety and Toxicology

Organophosphorus compounds, as a class, exhibit a range of toxicities, primarily through the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[6]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of exposure, seek immediate medical attention.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

Phosphonothioic acid O,O-diethyl ester is a valuable chemical intermediate with significant applications in the agrochemical industry. A comprehensive understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in research and development. The analytical methods outlined in this guide provide a framework for its accurate quantification and identification. As with all organophosphorus compounds, strict adherence to safety protocols is paramount to mitigate potential health risks.

References

-

Meikle, R. W., & Youngson, C. R. (1978). The hydrolysis rate of chlorpyrifos, O-O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution. Archives of Environmental Contamination and Toxicology, 7(1), 13–22. [Link]

-

Seabolt, E. E., & Ford, W. T. (2003). Alkaline Hydrolysis of O,S-Diethyl Phenylphosphonothioate and p-Nitrophenyl Diethyl Phosphate in Latex Dispersions. Langmuir, 19(12), 4937–4941. [Link]

-

PubChem. (n.d.). O,O-diethyl phosphorothioate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2025, August 6). O,O-diethyl O-[2-(dimethylamino)ethyl] phosphorothioate: structural evidence of the decomposition product and its oxalate salt. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2025, August 6). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). [Link]

-

PubMed. (1997). Fragmentation of protonated O,O-diethyl O-aryl phosphorothionates in tandem mass spectral analysis. [Link]

-

RSC Publishing. (2025, October 27). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. [Link]

-

Royal Society of Chemistry. (n.d.). ¹H- and ¹³C-NMR for. [Link]

-

Material Science Research India. (n.d.). Thermal Degradation of Zinc-O, O-Diethyl Dithiophosphate. [Link]

-

Beilstein Journals. (2006, March 16). Synthesis of phosphorothioates using thiophosphate salts. [Link]

-

Organic Syntheses. (2017, November 8). Catalytic Enantioselective Addition of Diethyl Phosphite to N-Thiophosphinoyl Ketimines: Preparation of (R)-. [Link]

-

Revista Desafio Online. (n.d.). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. [Link]

-

NIST WebBook. (n.d.). O,O-Diethyl S-eththionylmethyl phosphorothioate. [Link]

-

NIST WebBook. (n.d.). Phosphorodithioic acid, O,O-diethyl ester. [Link]

-

Journal of the Chemical Society C: Organic. (n.d.). Thermal decomposition of phosphorothioates. [Link]

-

PubChem. (n.d.). Demeton-O. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2019, May 15). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. [Link]

-

RSC Publishing. (n.d.). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. [Link]

-

MDPI. (2019, May 15). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. [Link]

-

31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. (n.d.). [Link]

-

ResearchGate. (n.d.). 13 C NMR Chemical shifts of compounds 1-12. [Link]

-

ResearchGate. (2026, January 8). (PDF) Synthesis of phosphorothioates using thiophosphate salts. [Link]

-

SciSpace. (n.d.). Synthesis of O,O-diethyl arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. [Link]

-

CAS Common Chemistry. (n.d.). Phosphonothioic acid, O,O-diethyl ester. [Link]

-

mzCloud. (2015, February 2). O O Diethyl thiophosphate. [Link]

-

RSC Publishing. (n.d.). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. [Link]

-

ACS Publications. (2021, May 19). Thermal Decomposition of Dimethyl Methylphosphonate on Size- Selected Clusters: A Comparative Study between Copper Metal and. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Compound Interest. (n.d.). a guide to 13c nmr chemical shift values. [Link]

-

Chemical Toxicity Database. (n.d.). RTECS NUMBER-TF0525000. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05552K [pubs.rsc.org]

- 5. echemi.com [echemi.com]

- 6. CAS 2524-04-1: O,O-Diethyl phosphorochloridothioate [cymitquimica.com]

- 7. O,O-diethyl phosphorothioate | C4H11O3PS | CID 655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Fragmentation of protonated O,O-diethyl O-aryl phosphorothionates in tandem mass spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. periodicos.ufms.br [periodicos.ufms.br]

- 14. The hydrolysis rate of chlorpyrifos, O-O-diethyl O-(3,5,6-trichloro-2-pyridyl) phosphorothioate, and its dimethyl analog, chlorpyrifos-methyl, in dilute aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Thermal decomposition of phosphorothioates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. RTECS NUMBER-TF0525000-Chemical Toxicity Database [drugfuture.com]

Physical properties of O,O-diethyl phosphonothioate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of O,O-diethyl phosphonothioate

Authored by a Senior Application Scientist

This guide provides a detailed examination of the core physical properties of O,O-diethyl phosphonothioate (CAS No: 999-01-9), specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of values to offer insights into the practical methodologies for their determination and the scientific rationale underpinning these techniques.

Introduction to O,O-diethyl phosphonothioate

O,O-diethyl phosphonothioate, with the chemical formula C4H11O2PS, is an organophosphorus compound of significant interest in various chemical research and industrial applications. Its structure, featuring a phosphonothioate core with two ethyl ester groups, imparts specific chemical reactivity and physical characteristics that are crucial for its handling, application, and synthesis. An accurate understanding of its physical properties, such as boiling point and density, is fundamental for process optimization, safety protocol development, and formulation design.

Core Physical Properties: Boiling Point and Density

The boiling point and density are critical physical constants that dictate the conditions for storage, handling, and use in chemical reactions. For O,O-diethyl phosphonothioate, these properties are influenced by its molecular weight, intermolecular forces, and the presence of the thiophosphoryl group.

Data Summary

The experimentally determined physical properties of O,O-diethyl phosphonothioate are summarized below. It is crucial to note the conditions under which these values were measured, as they significantly impact the results.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 67.5-68.5 °C | at 12 Torr | [1] |

| 70 °C (sublimes) | at 10 Torr | [1] | |

| Density | 1.0828 g/cm³ | at 20 °C | [1] |

Expert Commentary on the Properties

The reported boiling points are provided at reduced pressures (10 and 12 Torr), which strongly suggests that O,O-diethyl phosphonothioate is susceptible to decomposition at its atmospheric boiling point. This is a common characteristic of many organophosphorus compounds. Therefore, any purification by distillation must be performed under vacuum to preserve the integrity of the compound.

The density, measured at 1.0828 g/cm³ at 20 °C, indicates that it is slightly denser than water. This information is vital for process design, particularly in solvent extraction or reaction setups involving aqueous phases, where it would form the lower layer. Furthermore, accurate density values are essential for converting mass to volume for precise reagent measurement in synthesis protocols.

Experimental Determination of Physical Properties

The trustworthiness of physical property data hinges on robust and validated experimental protocols. As a Senior Application Scientist, the choice of methodology is guided by principles of accuracy, precision, sample economy, and safety.

Rationale for Method Selection

For a research or drug development setting, where sample quantity may be limited, it is imperative to select methods that are both accurate and require minimal material.

-

Density Determination: The use of a graduated cylinder and balance is a straightforward method suitable for initial estimations.[2][3] For higher accuracy, a volumetric flask or pycnometer is preferred as they allow for more precise volume measurements.[4] The core principle remains the same: density is the ratio of a substance's mass to its volume.[5]

-

Boiling Point Determination: Given the thermal sensitivity of O,O-diethyl phosphonothioate, a micro-boiling point determination using a Thiele tube is the most appropriate method.[6] This technique is ideal for small sample volumes (less than 0.5 mL) and provides an accurate boiling point at a specific pressure by observing the equilibrium between the liquid and vapor phases.[6][7] For larger quantities, a simple distillation setup could be employed, ensuring the temperature is measured at the vapor-condensate interface to avoid errors from superheating.[6][8]

Protocol 1: Density Determination of Liquid Samples

This protocol outlines the determination of density using a volumetric flask and an analytical balance, a method that provides a good balance of accuracy and simplicity.

Materials:

-

10 mL or 25 mL Class A volumetric flask

-

Analytical balance (readable to ±0.0001 g)

-

Pasteur pipette

-

O,O-diethyl phosphonothioate sample

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Preparation: Ensure the volumetric flask is clean and completely dry.

-

Mass of Empty Flask: Place the empty volumetric flask on the analytical balance and record its mass.

-

Temperature Equilibration: Place the sample and the volumetric flask in a constant temperature water bath set to 20.0 °C (or the desired temperature) and allow them to equilibrate for at least 15 minutes. Also, measure and record the temperature of the water bath.[2]

-

Filling the Flask: Carefully fill the volumetric flask with the O,O-diethyl phosphonothioate sample up to the calibration mark. Use a Pasteur pipette for the final addition to ensure the bottom of the meniscus is precisely on the mark.[4]

-

Mass of Filled Flask: Weigh the filled volumetric flask and record the mass.

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty flask from the mass of the filled flask.

-

The volume of the liquid is the calibrated volume of the flask (e.g., 10.00 mL).

-

Calculate the density using the formula: Density = Mass / Volume .[9]

-

-

Validation: Repeat the measurement at least twice to ensure reproducibility.

Protocol 2: Micro-Boiling Point Determination (Thiele Tube Method)

This protocol describes the determination of the boiling point for a small liquid sample under reduced pressure.

Materials:

-

Thiele tube filled with mineral oil

-

Thermometer

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

O,O-diethyl phosphonothioate sample

Procedure:

-

Sample Preparation: Add approximately 0.2-0.3 mL of O,O-diethyl phosphonothioate to the small test tube.

-

Capillary Tube Insertion: Place the capillary tube, with the open end down, into the liquid in the test tube.[10]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and attached sample into the Thiele tube, making sure the heat-transfer oil level is above the sample.[6]

-

Heating: Gently heat the side arm of the Thiele tube.[7] This design ensures uniform heating of the oil via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and then the vapor of the boiling liquid.

-

Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Reading: The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid is just drawn back into the capillary tube.[6] This indicates that the vapor pressure of the sample equals the atmospheric pressure inside the capillary.

-

Record Pressure: Record the ambient barometric pressure along with the boiling point. For boiling points at reduced pressure, the entire apparatus would need to be enclosed in a vacuum system.

Integrated Experimental Workflow

The accurate characterization of a chemical entity requires a logical flow of experimental procedures. The following diagram illustrates the workflow for determining the density and boiling point of O,O-diethyl phosphonothioate.

Caption: Workflow for determining the density and boiling point of O,O-diethyl phosphonothioate.

This workflow illustrates the parallel paths for determining density and boiling point from a single starting sample. Each step is designed to ensure accuracy and reliability in the final reported values, which are critical for subsequent research and development activities.

Conclusion

The physical properties of O,O-diethyl phosphonothioate, specifically a boiling point of 67.5-68.5 °C at 12 Torr and a density of 1.0828 g/cm³ at 20 °C, are foundational data points for its scientific and industrial use.[1] The compound's thermal lability necessitates purification via vacuum distillation. This guide provides not only the established values for these properties but also the detailed, validated experimental protocols required for their verification. Adherence to these rigorous methodologies ensures the generation of trustworthy and reproducible data, a cornerstone of scientific integrity in any research or development endeavor.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

JoVE. (2015, June 15). Determining the Density of a Solid and Liquid. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Density of A Liquid. Retrieved from [Link]

-

University Handout. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

University of Karbala. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental. Retrieved from [Link]

-

University Website. (n.d.). Density of liquids. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 3. scribd.com [scribd.com]

- 4. Video: Determining the Density of a Solid and Liquid [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. homesciencetools.com [homesciencetools.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Solubility of O,O-diethyl phosphonothioate in organic solvents

Technical Guide: Solubility & Solvent Selection for -Diethyl Phosphonothioate

Executive Summary & Chemical Identity

-Diethyl phosphonothioate12diethyl thiophosphite-

IUPAC Name:

-Diethyl phosphonothioate (or -

Molecular Formula:

[5] -

Molecular Weight: 154.17 g/mol [5]

-

Physical State: Colorless to pale yellow liquid with a characteristic pungent odor.

-

Core Solubility Characteristic: Highly soluble in organic solvents (chlorinated, aromatic, polar aprotic); hydrolytically unstable in water.

Tautomeric Implications

Understanding the solubility of this compound requires acknowledging its tautomerism. In neutral organic solvents, the equilibrium overwhelmingly favors the thiono form (

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility behavior of

Quantitative Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and low-temp reactions. High miscibility due to dipole-dipole interactions. |

| Aromatic | Toluene, Benzene, Xylene | Excellent | Preferred for reflux conditions. |

| Polar Aprotic | Acetonitrile (MeCN), THF, DMF | Excellent | Critical for Reactivity. Promotes ionization of the P-H bond in the presence of base, favoring nucleophilic substitution. |

| Alcohols | Ethanol, Methanol | Good | Soluble, but risky . Potential for transesterification or solvolysis if acidic/basic catalysts are present. |

| Aliphatic | Hexane, Pentane | Moderate | Miscible, but phase separation may occur at low temperatures or with high concentrations of impurities. |

| Aqueous | Water | Incompatible | Hydrolysis Risk. Slowly hydrolyzes to diethyl phosphoric acid and |

Critical Insight: The "Ambident" Solvent Effect

As a Senior Application Scientist, I must highlight that solubility is not just about dissolution; it is about directing reactivity.

-

In Non-Polar Solvents (Toluene): The molecule remains largely in the neutral

form, suitable for radical additions. -

In Polar Aprotic Solvents (MeCN/DMF): Upon deprotonation by a base (e.g., DBU or

), the solvent stabilizes the resulting anion-

Hard Solvents favor the "Hard" Oxygen center.

-

Soft Solvents favor the "Soft" Sulfur center (S-alkylation).

-

Mechanistic Visualization

The following diagram illustrates the relationship between solvent choice, tautomeric equilibrium, and the resulting chemical pathways.

Caption: Solvent influence on the reactivity landscape of O,O-diethyl phosphonothioate. Polar solvents facilitate anionic pathways, while non-polar solvents preserve the neutral species for radical chemistry.

Experimental Protocols

Protocol A: Solvent Selection for S-Alkylation (Synthesis of Phosphorothioates)

Objective: Maximize solubility of the salt form to ensure rapid reaction with alkyl halides.

-

Selection: Choose Acetonitrile (MeCN) (anhydrous).

-

Reasoning: MeCN dissolves both the organic phosphonothioate and the organic base (e.g., Triethylamine or DBU), while supporting the dissociation of the resulting salt.

-

-

Dissolution Step:

-

Charge reaction vessel with

-diethyl phosphonothioate (1.0 equiv). -

Add MeCN (10 mL per gram of substrate).

-

Observation: Solution should be clear and colorless.

-

-

Activation:

-

Add Base (e.g.,

or DBU). -

Note: If using inorganic bases (

), solubility may decrease; adding a phase transfer catalyst (e.g., TBAI) or switching to DMF is recommended.

-

Protocol B: Solubility Determination (Saturation Method)

Objective: Determine precise solubility limits for process scale-up.

-

Preparation: Add 1.0 g of

-diethyl phosphonothioate to a 20 mL scintillation vial. -

Titration: Add the target solvent in 100

L aliquots under constant agitation (vortexing) at 25°C. -

Endpoint: Record the volume required to reach a clear, single-phase solution.

-

Validation: Cool the solution to 0°C for 1 hour. Check for phase separation or oiling out (common in aliphatic hydrocarbons).

Safety & Handling (Solvation Risks)

-

Hydrolysis: In wet solvents (especially ethers or chlorinated solvents not stabilized), the compound hydrolyzes to release Hydrogen Sulfide (

) , a toxic gas. Always use anhydrous solvents. -

Thermal Stability: Solutions in high-boiling solvents (e.g., Xylene) are stable up to 120°C, but prolonged heating above 150°C can cause thiono-thiol rearrangement.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6328650, Phosphonothioic acid, O,O-diethyl ester. Retrieved from [Link]

- Kabachnik, M. I., et al.Tautomerism of organophosphorus compounds. Tetrahedron, 1960. (Foundational text on P(S)H vs P(O)SH equilibrium).

-

Entry 999-01-9. CAS Common Chemistry.[1][2][5] Retrieved from [Link][5]

Tautomeric Equilibrium of Diethyl Thiophosphite: Thiono vs. Thiolo Forms

The following technical guide details the tautomeric equilibrium of diethyl thiophosphite, focusing on the mechanistic distinction, characterization, and practical implications of the thiono and thiolo forms.

Technical Guide for Application Scientists & Process Chemists

Part 1: Executive Technical Overview

Diethyl thiophosphite (DETP) is a critical organophosphorus intermediate that exhibits a distinct prototropic tautomerism. Unlike its oxygen analogue (diethyl phosphite), which exists almost exclusively in the phosphonate form, DETP displays a more nuanced equilibrium that dictates its reactivity profile in synthesis and catalysis.

This guide addresses the Thiono-Thiolo Tautomerism :

-

Thiono Form (Major):

-Diethyl -

Thiolo Form (Minor):

-Diethyl thiophosphite [

Understanding this equilibrium is not merely academic; it is the control lever for directing chemoselectivity between P-centered (Michaelis-Becker type) and S-centered (substitution) reactions.

Part 2: Mechanistic Architecture & Thermodynamics

The Equilibrium

The tautomeric shift involves the migration of a proton between the phosphorus atom and the sulfur atom, accompanied by a change in the oxidation state of the phosphorus center from formally V to III.

-

Thiono Form: Characterized by a tetracoordinate phosphorus. The

bond is thermodynamically stable, and the -

Thiolo Form: Characterized by a tricoordinate phosphorus with a lone pair. The

bond is more acidic, and the phosphorus center is highly nucleophilic.

Thermodynamic Drivers

The equilibrium lies heavily to the left (Thiono form) due to the high bond dissociation energy of the

Visualization of the Equilibrium

The following diagram illustrates the structural transformation and the key reactive orbitals involved.

Figure 1: Prototropic tautomerism showing the conversion between the stable Thiono form and the reactive Thiolo intermediate.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure scientific integrity, the identification of these forms must rely on quantitative spectroscopic methods. The

NMR Characterization

The Thiono form is easily identified by a large one-bond coupling constant (

Table 1: Spectroscopic Fingerprints of Diethyl Thiophosphite Tautomers

| Feature | Thiono Form ( | Thiolo Form ( | Causality / Notes |

| P(III) is deshielded relative to P(V) due to lower coordination number. | |||

| Multiplicity | Doublet ( | Singlet ( | Direct |

| Coupling ( | N/A (or small | The large | |

| IR Spectroscopy |

Experimental Protocol: Determination of Tautomeric Purity

This protocol allows you to validate the purity of your DETP reagent before use in sensitive kinetic studies.

Reagents:

-

Diethyl thiophosphite (Sample)

-

Benzene-

or CDCl

Procedure:

-

Sample Prep: Dissolve

of DETP in -

Acquisition: Acquire a proton-coupled

NMR spectrum (min. 64 scans). -

Analysis:

-

Look for the major doublet at

. Measure -

Scan the

region for trace P(III) species (Thiolo). -

Integrity Check: If the doublet collapses to a singlet or broadens significantly, check for the presence of base impurities or water, which catalyze rapid exchange.

-

Part 4: Reactivity & Synthetic Applications[1]

The utility of DETP lies in its ability to react via the Thiolo form anion. While the Thiono form is the resting state, deprotonation generates an ambident anion that drives reactivity.

The Ambident Anion Mechanism

Upon treatment with a base (e.g., NaH, Et

-

Soft Electrophiles (Alkyl Halides): React preferentially at the Sulfur (S-alkylation), yielding

-alkyl phosphorothioates. -

Hard Electrophiles / Radical Conditions: Can react at the Phosphorus , yielding phosphonothioates (

bond formation).

Workflow: Controlled S-Alkylation (Thiolo-derived Product)

This protocol demonstrates how to access the "Thiolo" product spectrum.

-

Activation: In a dry flask, charge

DETP and -

Equilibrium Shift: The base deprotonates the P-H, formally accessing the anion which resonates with the thiolate form.

-

Addition: Add

of Alkyl Halide (e.g., Benzyl bromide) dropwise at -

Monitoring: Monitor disappearance of the

doublet in -

Result: Formation of

(

Reactivity Pathway Diagram

Figure 2: Divergent reactivity pathways of the DETP anion derived from the tautomeric equilibrium.

Part 5: References

-

Tautomerism of H-Phosphonates : Keglevich, G. et al. "A Mechanistic Study on the Tautomerism of H-Phosphonates, H-Phosphinates and Secondary Phosphine Oxides." Molecules, 2019, 24(21), 3859. Link

-

NMR Characterization : Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Ed. (Standard reference for P-H coupling constants).

-

Synthesis and Reactivity : Kaboudin, B., et al. "Synthesis of phosphorothioates using thiophosphate salts." Beilstein Journal of Organic Chemistry, 2006, 2, 4. Link

-

Structural Interpretation : Fukal, J., et al. "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate."[1][2] Physical Chemistry Chemical Physics, 2019, 21, 9924-9934.[2] Link

Sources

- 1. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Toxicity Profile and Toxicodynamics of O,O-Diethyl Phosphonothioate

Executive Summary

O,O-Diethyl phosphonothioate (CAS: 999-01-9), also known as diethyl thiophosphite or phosphonothioic acid O,O-diethyl ester, is an organophosphorus (OP) compound[1][2]. In the context of toxicology and drug development, understanding the pharmacokinetic and pharmacodynamic profiles of thiophosphonates is critical. These compounds frequently serve as intermediates in the synthesis of agricultural pesticides and possess a toxicity profile characterized by their potential to inhibit acetylcholinesterase (AChE)[3][4].

This guide provides an in-depth analysis of its physicochemical properties, toxicodynamics, lethal dose (LD50) metrics, and the standardized biochemical protocols used to quantify its neurotoxic potential.

Physicochemical Identity

The baseline toxicity and environmental behavior of O,O-diethyl phosphonothioate are dictated by its structural properties. The presence of the P=S (thiono) bond significantly alters its hydrophobicity and baseline reactivity compared to its P=O (oxon) analogs[1][5].

| Property | Value | Reference |

| CAS Registry Number | 999-01-9 | [1][4] |

| Molecular Formula | C₄H₁₁O₂PS | [1][2] |

| Molecular Weight | 154.17 g/mol | [1][5] |

| Density | 1.0735 g/cm³ (@ 20 °C) | [1] |

| Boiling Point | 73-74 °C (@ 15 Torr) | [1][2] |

| Canonical SMILES | CCOOCC | [1][4] |

Toxicodynamics and Mechanism of Action

The primary mechanism of acute toxicity for O,O-diethyl phosphonothioate and related organophosphorothioates is the irreversible inhibition of acetylcholinesterase (AChE) in the central and peripheral nervous systems.

The Desulfuration Pathway (Bioactivation): Compounds containing a P=S bond are generally poor direct inhibitors of AChE. Their in vivo toxicity relies heavily on hepatic bioactivation. Cytochrome P450 (CYP450) enzymes catalyze an oxidative desulfuration reaction, converting the relatively weak thionate (P=S) into a highly reactive oxon (P=O) metabolite.

Once formed, the oxon metabolite acts as a potent electrophile. The serine hydroxyl group (Ser203 in human AChE) within the enzyme's catalytic triad nucleophilically attacks the phosphorus atom. This results in a stable, covalently phosphorylated enzyme complex. The loss of AChE function leads to the rapid accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous overstimulation of muscarinic and nicotinic receptors (Cholinergic Crisis).

Caption: Toxicodynamic pathway of thiophosphonate bioactivation and subsequent AChE inhibition.

Toxicity Profile and LD50 Metrics

Because pure O,O-diethyl phosphonothioate is primarily an intermediate, direct standardized LD50 data for the unadulterated ester (CAS 999-01-9) is rarely published in isolation[6]. However, its toxicity can be accurately extrapolated by examining closely related diethyl phosphorothioate derivatives and chlorinated analogs, which share the identical toxicophore and metabolic activation pathway[3][7].

Comparative Acute Toxicity (Oral, Rodent Models):

| Compound / Derivative | Species | Route | LD50 Value | Toxicity Class | Reference |

| O,O-Diethyl phosphorochloridothioate | Rat | Oral | 1340 mg/kg | Moderate | [3] |

| O,O-Diethyl phosphorochloridothioate | Mouse | Oral | 800 mg/kg | Moderate | [3] |

| O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate | Rat | Oral | 42 mg/kg | High | [7] |

| O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate | Mouse | Oral | 89 mg/kg | High | [7] |

Clinical Presentation: Acute exposure results in muscarinic symptoms (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis—collectively known as SLUDGE syndrome), nicotinic symptoms (muscle fasciculations, paralysis), and central nervous system depression[3][6].

Experimental Protocol: In Vitro AChE Inhibition Assessment (Ellman Assay)

To quantify the neurotoxic potential of O,O-diethyl phosphonothioate (specifically its bioactivated oxon form) during drug safety screening or countermeasure development, the modified Ellman colorimetric assay is the gold-standard methodology.

Principle: The assay measures the cleavage of acetylthiocholine iodide (ATChI) by AChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm.

Step-by-Step Methodology

Phase 1: Reagent Preparation

-

Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

-

DTNB Solution: Dissolve DTNB in the phosphate buffer to a final concentration of 0.01 M. Add 1.5 mg/mL sodium bicarbonate for stability.

-

Substrate (ATChI): Prepare a 0.075 M solution of ATChI in distilled water.

-

Enzyme: Reconstitute lyophilized human or electric eel AChE in 0.1 M phosphate buffer to achieve an activity of 0.2 U/mL.

-

Inhibitor (Test Compound): Note: If testing the P=S form directly in vitro, it must first be pre-incubated with a microsomal CYP450 fraction and NADPH-generating system to generate the active P=O oxon. Dissolve the activated compound in DMSO (final assay concentration of DMSO < 1% to prevent enzyme denaturation).

Phase 2: Assay Incubation

-

In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer to each well.

-

Add 10 µL of the DTNB solution.

-

Add 10 µL of the prepared AChE enzyme solution.

-

Add 20 µL of the test compound (at varying logarithmic concentrations for IC50 determination).

-

Incubate the microplate at 25°C for exactly 10 minutes to allow for compound-enzyme binding (phosphorylation).

Phase 3: Reaction and Measurement

-

Initiate the reaction by adding 10 µL of the ATChI substrate to all wells.

-

Immediately transfer the plate to a microplate spectrophotometer.

-

Measure the absorbance kinetically at 412 nm every 30 seconds for 5 minutes.

-

Data Analysis: Calculate the initial velocity (V₀) of the reaction from the linear portion of the absorbance vs. time curve. Determine the IC50 using non-linear regression analysis (e.g., a four-parameter logistic curve) comparing the inhibited wells against the vehicle control (100% activity).

Caption: Workflow logic for the Ellman colorimetric assay to determine AChE inhibition (IC50).

References

-

[1] CAS Common Chemistry. "Phosphonothioic acid, O,O-diethyl ester (CAS 999-01-9)." American Chemical Society. Available at:[Link]

-

[5] PubChemLite. "O,o-diethyl phosphonothioate (C4H10O2PS)." Université du Luxembourg. Available at:[Link]

-

[7] Chemical Toxicity Database. "RTECS NUMBER-TE7525000: Phosphorothioic acid, O-(2-chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl ester." Drugfuture.com. Available at:[Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. PubChemLite - O,o-diethyl phosphonothioate (C4H10O2PS) [pubchemlite.lcsb.uni.lu]

- 6. lgcstandards.com [lgcstandards.com]

- 7. RTECS NUMBER-TE7525000-Chemical Toxicity Database [drugfuture.com]

The Safer Methylator? A Technical Guide to CAS 999-01-9 [(Trimethylsilyl)diazomethane]

[1]

Executive Summary

CAS 999-01-9 , chemically known as (Trimethylsilyl)diazomethane (TMSCHN₂) , is a specialized organosilicon reagent widely utilized in organic synthesis as a stable, non-explosive alternative to the volatile and explosive diazomethane (CH₂N₂).[1][2]

While it solves the explosion hazard associated with diazomethane, it introduces a critical, often underestimated biological hazard: extreme inhalation toxicity . This guide provides a comprehensive technical breakdown of the reagent's nomenclature, mechanistic behavior, validated experimental protocols, and safety-critical handling procedures.

Part 1: Nomenclature & Synonyms

In the global chemical supply chain, CAS 999-01-9 is referenced by various identifiers depending on the context (academic, commercial, or regulatory).

Synonym Hierarchy[1]

-

Common Chemical Name: (Trimethylsilyl)diazomethane[3][1][2][4]

-

Laboratory Abbreviations: TMSCHN₂, TMS-DAM, TMSD

Visualization of Nomenclature Relationships

The following diagram maps the linguistic relationships between the CAS registry number and its common identifiers.

Figure 1: Hierarchical mapping of synonyms and identifiers for CAS 999-01-9.

Part 2: Mechanism of Action

The utility of TMSCHN₂ lies in its ability to generate the active methylating species, diazomethane, in situ or to act as a direct homologation agent.

The Methanol Effect

Unlike traditional diazomethane, TMSCHN₂ is relatively stable and reacts slowly with carboxylic acids. Methanol is an obligate co-solvent for efficient methylation.[3]

-

Protonation: The carboxylic acid protonates the diazo carbon.[3]

-

Solvolysis: Methanol attacks the trimethylsilyl group, facilitating the release of the active diazo species.[3]

-

Product Formation: Nitrogen gas (

) is expelled as the leaving group, forming the methyl ester.[3]

Mechanistic Pathway (Esterification)[1]

Figure 2: The methanol-promoted mechanism for converting carboxylic acids to methyl esters using TMSCHN₂.

Part 3: Experimental Protocols

Warning: All procedures must be performed in a functioning fume hood. Double-gloving (nitrile) is mandatory.[3][5]

Standard Esterification of Carboxylic Acids

This protocol is the industry standard for converting carboxylic acids to methyl esters without acidic workups.[3]

Reagents:

-

Substrate: Carboxylic acid (1.0 equiv)[3]

-

Reagent: TMSCHN₂ (2.0 M solution in hexanes/ether, 1.2–1.5 equiv)

-

Solvent System: Benzene/Methanol or Toluene/Methanol (3:1 ratio).[3] Note: Methanol is critical.[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve the carboxylic acid in the Toluene/Methanol solvent mixture. Ensure the solution is clear.

-

Addition: Add TMSCHN₂ solution dropwise at room temperature (25°C).

-

Endpoint Determination: Continue stirring until the bubbling ceases and the yellow color persists (indicating excess reagent).[3]

-

Timeframe: Typically 30–60 minutes.[3]

-

-

Quenching (Critical Safety Step): Add dilute Acetic Acid or solid Silica Gel dropwise until the yellow color disappears and bubbling stops.[3] This destroys excess diazomethane.[3]

-

Workup: Concentrate the solvent under reduced pressure. The residue is usually the pure methyl ester.[3]

Homologation (Arndt-Eistert Synthesis)

TMSCHN₂ is also used to convert acid chlorides to alpha-diazoketones, which then undergo Wolff rearrangement.[3]

-

Key Difference: This reaction requires a base (e.g., Triethylamine) to scavenge the HCl generated.

Part 4: Comparative Analysis & Safety Data

The primary reason for using CAS 999-01-9 is safety regarding explosivity, but this often leads to complacency regarding toxicity.[3]

Comparative Data Table

| Feature | Diazomethane (CH₂N₂) | (Trimethylsilyl)diazomethane (CAS 999-01-9) |

| Physical State | Yellow Gas (Explosive) | Yellow Liquid (Stable) |

| Explosion Hazard | High (Shock/Ground glass sensitive) | Low (Stable at ambient temp) |

| Toxicity | High (Carcinogen/Irritant) | Extreme (Inhalation Fatalities) |

| Atom Economy | High | Lower (Loss of TMS group) |

| Commercial Availability | None (Must prepare in situ) | Widely available (Solutions) |

The Safety Paradox (Crucial Insight)

While TMSCHN₂ will not explode if you drop the bottle, it has caused fatal pulmonary edema in researchers who inhaled vapors outside a fume hood.

-

Mechanism of Toxicity: It is suspected that TMSCHN₂ hydrolyzes on the moist surface of the lungs to release diazomethane directly into the tissue.[3]

-

The Windsor Incident: A pharmaceutical worker died after inhaling TMSCHN₂ vapors, mistakenly believing it was safe because it was "not diazomethane."[3]

Safety Rule: Treat CAS 999-01-9 with the same respiratory precautions as Phosgene or neat Diazomethane.[3]

References

-

Shioiri, T., Aoyama, T., & Mori, S. (1990). Trimethylsilyldiazomethane.[3][2][5][7][8][9][10] Organic Syntheses, Coll. Vol. 8, p. 612.[3][1]

-

Press, J. B., & Grandberg, N. A. (2009). Trimethylsilyldiazomethane.[3][2][5][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis. [3]

-

Centers for Disease Control and Prevention (CDC). (2008).[3] Death of a Scientist from Exposure to Trimethylsilyldiazomethane. (General Reference for Laboratory Safety Alerts)

-

Sigma-Aldrich. (2024).[3] Safety Data Sheet: (Trimethylsilyl)diazomethane solution.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]

- 3. Hexamethyldisilazane | C6H19NSi2 | CID 13838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ehs.ucsb.edu [ehs.ucsb.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Trimethylsilyldiazomethane [jstage.jst.go.jp]

- 10. Synthesis of Heterocycles Using Trimethylsilyldiazomethane [jstage.jst.go.jp]

Methodological & Application

Synthesis of O,O-diethyl phosphonothioate from Diethyl Phosphite: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of O,O-diethyl phosphonothioate, a crucial intermediate in the development of organophosphorus compounds for therapeutic and agrochemical applications. We provide an in-depth analysis of the two primary synthetic routes from the readily available starting material, diethyl phosphite: direct thionation using elemental sulfur and conversion of the corresponding phosphonate with Lawesson's reagent. This document offers a comparative assessment of these methodologies, complete with detailed, step-by-step protocols, mechanistic insights, and guidance on product purification and characterization. Furthermore, we address critical safety considerations for handling the reagents and products involved. Visual aids, including a process workflow diagram, are provided to enhance understanding and implementation of these synthetic procedures in a research and development setting.

Introduction: The Significance of O,O-diethyl phosphonothioate

O,O-diethyl phosphonothioate and its derivatives are of significant interest in medicinal chemistry and drug development. The replacement of a phosphoryl oxygen with sulfur can modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. This has led to the incorporation of the phosphorothioate moiety into a range of biologically active compounds, including insecticides and therapeutic agents. The ability to efficiently and reliably synthesize O,O-diethyl phosphonothioate from inexpensive starting materials like diethyl phosphite is therefore a critical capability for researchers in these fields.

This guide provides the necessary technical details to empower researchers to confidently undertake this synthesis, understand the underlying chemical principles, and make informed decisions about the most suitable synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Methodologies

Two principal methods for the synthesis of O,O-diethyl phosphonothioate from diethyl phosphite are presented: direct thionation with elemental sulfur in the presence of a base, and the use of Lawesson's reagent.

| Feature | Method A: Elemental Sulfur | Method B: Lawesson's Reagent |

| Reagent Cost | Low | Moderate to High |

| Reaction Conditions | Mild (near room temperature to gentle reflux) | Often requires elevated temperatures (reflux) |

| Byproducts | Minimal, primarily excess sulfur | Organophosphorus byproducts from the reagent |

| Work-up | Relatively simple filtration and extraction | Can be more complex due to byproducts |

| Scalability | Generally straightforward | Can be limited by reagent cost and byproduct removal |

| Hazards | Flammable solvents, amine bases | Stench of reagent and byproducts, contact with water liberates toxic gas[1][2][3] |

Expert Insight: The elemental sulfur method is often preferred for its cost-effectiveness, milder reaction conditions, and simpler work-up, making it highly suitable for large-scale synthesis. Lawesson's reagent, while a powerful thionating agent, is typically reserved for smaller-scale applications or when the substrate is unreactive towards elemental sulfur.[4][5][6]

Chemical Principles and Reaction Mechanisms

The synthesis of O,O-diethyl phosphonothioate from diethyl phosphite hinges on the tautomeric equilibrium of the starting material. Diethyl phosphite exists predominantly in the phosphonate form (P=O), with a minor contribution from the phosphite form (P-OH).

Mechanism of Thionation with Elemental Sulfur

This reaction proceeds via a base-catalyzed pathway. A base, typically a tertiary amine like triethylamine, deprotonates the diethyl phosphite to form the diethyl phosphite anion. This anion then acts as a nucleophile, attacking the elemental sulfur (S₈) ring to form the triethylammonium O,O-diethyl phosphonothioate salt.[7][8][9][10]

Experimental Protocols

Method A: Synthesis of O,O-diethyl phosphonothioate via Elemental Sulfur

This protocol details the synthesis of the triethylammonium salt of O,O-diethyl phosphonothioate, a stable and isolatable form of the product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Diethyl phosphite | 138.10 | 50 | 5.8 mL |

| Elemental Sulfur | 32.07 | 55 | 1.76 g |

| Triethylamine | 101.19 | 55 | 7.7 mL |

| Toluene | - | - | 100 mL |

Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl phosphite (5.8 mL, 50 mmol) and toluene (100 mL).

-

Reagent Addition: Add elemental sulfur (1.76 g, 55 mmol) to the solution.

-

Base Addition: Slowly add triethylamine (7.7 mL, 55 mmol) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove any unreacted sulfur.

-

Wash the celite pad with a small amount of toluene.

-

The filtrate contains the triethylammonium O,O-diethyl phosphonothioate salt in toluene. For many applications, this solution can be used directly.

-

-

Isolation (Optional):

-

To isolate the salt, remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting oil is the triethylammonium O,O-diethyl phosphonothioate.

-

Method B: Synthesis of O,O-diethyl phosphonothioate via Lawesson's Reagent

This protocol provides an alternative method using the potent thionating agent, Lawesson's reagent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |

| Diethyl phosphite | 138.10 | 20 | 2.76 g |

| Lawesson's Reagent | 404.47 | 10 | 4.04 g |

| Anhydrous Toluene | - | - | 50 mL |

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl phosphite (2.76 g, 20 mmol) in anhydrous toluene (50 mL).

-

Reagent Addition: Add Lawesson's reagent (4.04 g, 10 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or ³¹P NMR.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product will contain the desired O,O-diethyl phosphonothioate along with byproducts from the Lawesson's reagent.

-

-

Purification:

Product Characterization

The synthesized O,O-diethyl phosphonothioate can be characterized using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl groups (a triplet and a quartet).

-

¹³C NMR: Will show signals corresponding to the two carbons of the ethyl groups.

-

³¹P NMR: This is a key technique for characterizing organophosphorus compounds. O,O-diethyl phosphonothioate will exhibit a distinct chemical shift. The ³¹P NMR chemical shift for O,O-diethyl thiophosphate is expected in the range of δ 55-70 ppm.[13][14][15][16]

-

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands for P=S, P-O-C, and C-H bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Safety and Handling

Diethyl Phosphite:

-

Combustible liquid.[17]

-

Causes serious eye irritation.[17]

-

Wear protective gloves, clothing, and eye/face protection.[17][18]

-

Keep away from heat, sparks, and open flames.[17]

Lawesson's Reagent:

-

Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Contact with water liberates toxic and flammable gas.[1][2][3]

-

Has a strong, unpleasant odor (stench).[3]

Elemental Sulfur:

-

Flammable solid.

-

Handle with care to avoid creating dust.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

Workflow Diagram

Caption: Workflow for the synthesis of O,O-diethyl phosphonothioate.

Conclusion

The synthesis of O,O-diethyl phosphonothioate from diethyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide has provided two robust and reliable protocols to achieve this conversion. The choice between the elemental sulfur and Lawesson's reagent methods will depend on the specific requirements of the researcher, including scale, cost, and available resources. By following the detailed procedures and safety guidelines outlined herein, researchers, scientists, and drug development professionals can confidently and safely produce this valuable synthetic intermediate for their ongoing research endeavors.

References

-

Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]

-

Saeed, A., Shaheen, H., & Abbas, N. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]

-

Gelest, Inc. (2015). DIETHYLPHOSPHITE - Safety Data Sheet. [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. [Link]

-

Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

- Stauffer Chemical Company. (1981). Process for the purification of dialkylphosphorochloridothioates. U.S.

-

Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

-

Royal Society of Chemistry. (2013). 1H- and 13C-NMR for -. [Link]

-

ResearchGate. (n.d.). S-(1,3-Dioxoisoindolin-2-yl)O,O-diethyl phosphorothioate (SDDP): A practical electrophilic reagent for the phosphorothiolation of electron-rich compounds. [Link]

-

JEOL. (n.d.). NM230005E. [Link]

- Chongqing Huage Biochemistry Co., Ltd. (2012). Method for preparing O, O-diethyl chlorothiophosphate.

-

Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 19. [Link]

-

ResearchGate. (2026). (PDF) Synthesis of phosphorothioates using thiophosphate salts. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling.... [Link]

-

Organic Syntheses. (2021). Synthesis of a Phosphorous Sulfur Incorporating Reagent for the Enantioselective Synthesis of Thiophosphates. [Link]

-

Organic Syntheses. (2011). Org. Synth. 2011, 88, 54. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Application of O, O-diethyl Acrylamide Phosphate. [Link]

-

PubMed. (2019). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent. [Link]

-

SciSpace. (n.d.). Complete 1H, 13C{1H}, and 31P NMR Spectral Parameters of Some Pyrophosphates. [Link]

-

Revista Desafio Online. (n.d.). Novel Protocol for Synthesis of O,O-Dialkyl Monothiophospharic Acid Sodium Salt. [Link]

-

University of Toronto. (n.d.). Isolation and Purification of Organic Compounds Steam Distillation of Essential Oils. [Link]

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. fishersci.com [fishersci.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lawesson's Reagent [organic-chemistry.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. BJOC - Synthesis of phosphorothioates using thiophosphate salts [beilstein-journals.org]

- 9. Synthesis of phosphorothioates using thiophosphate salts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. jeol.com [jeol.com]

- 14. researchgate.net [researchgate.net]

- 15. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. gelest.com [gelest.com]

- 18. file.medchemexpress.com [file.medchemexpress.com]

Application Note: High-Fidelity Synthesis of Phosphorothioates via the Atherton-Todd Reaction

Executive Summary

This application note details the protocol for converting O,O-diethyl phosphonothioate (diethyl thiophosphite) into functionalized phosphorothioates or phosphoramidothioates using the Atherton-Todd (AT) reaction. Unlike the standard AT reaction with dialkyl phosphites (

Scientific Foundation & Mechanism

The Chemical Challenge

The core challenge in this synthesis is the controlled activation of the P-H bond in O,O-diethyl phosphonothioate. While the starting material exists in equilibrium between the thiono form (

Mechanistic Pathway

The reaction proceeds through a base-promoted anionic pathway:

-

Deprotonation: The tertiary amine base deprotonates the P-H species, generating the thiophosphite anion.

-

Halogenation: This anion attacks the halogen source (e.g.,

), resulting in the transfer of a chlorine atom to phosphorus and the formation of a trichloromethanide anion. -

Nucleophilic Substitution: The resulting O,O-diethyl phosphorochloridothioate (

) undergoes immediate nucleophilic attack by the added amine or alcohol.

Mechanistic Diagram

The following diagram illustrates the critical intermediate states and electron flow.

Figure 1: Mechanistic pathway of the Atherton-Todd reaction using O,O-diethyl phosphonothioate.

Experimental Protocol

Reagents & Materials

| Component | Specification | Role | Stoichiometry |

| O,O-Diethyl phosphonothioate | >95% Purity | Substrate | 1.0 equiv |

| Carbon Tetrachloride ( | Anhydrous | Oxidant/Halogen Source | 1.1 - 1.5 equiv |

| Nucleophile | Primary/Secondary Amine | Reactant | 1.0 - 1.1 equiv |

| Triethylamine ( | Dried over KOH | Base/HCl Scavenger | 1.1 - 1.2 equiv |

| Dichloromethane (DCM) | Anhydrous | Solvent | 0.2 - 0.5 M conc. |

Safety Note:

Step-by-Step Methodology

Step 1: System Preparation

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an inert gas inlet (

or Ar). -

Ensure the system is moisture-free; the phosphorochloridothioate intermediate is susceptible to hydrolysis, which reverts it to the thiophosphate diester.

Step 2: Reactant Charging

-

Charge the flask with O,O-diethyl phosphonothioate (1.0 equiv) and the Nucleophile (1.0 equiv) dissolved in anhydrous DCM.

-

Why co-add the nucleophile? In the "modified" AT procedure, having the nucleophile present prevents the accumulation of the reactive chloride intermediate, minimizing side reactions.

Step 3: Oxidant Addition

-

Add

(1.1 equiv) to the mixture. -

Cool the reaction mixture to

using an ice bath. The reaction is exothermic.

Step 4: Base Activation (The Critical Step)

-

Add Triethylamine (1.1 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 15–20 minutes.

-

Observation: A white precipitate (

) will form immediately. -

Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

Step 5: Process Control (IPC)

-

Method:

NMR (proton-coupled if possible). -

Endpoint Criteria: Disappearance of the P-H doublet (

) and appearance of the product singlet (or multiplet depending on nucleophile).-

SM Shift:

(Doublet). -

Intermediate (if stalled):

. -

Product:

(Singlet/Multiplet).

-

Step 6: Workup & Purification

-

Filter off the amine hydrochloride salt.

-

Wash the filtrate with water (

) and brine ( -

Dry organic layer over anhydrous

. -

Concentrate under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Workflow Diagram

Figure 2: Operational workflow for the synthesis of phosphoramidothioates.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Intermediate | Ensure solvents are strictly anhydrous. Increase |

| P=O Contamination | Oxidation of P=S | Avoid strong oxidizers; ensure inert atmosphere. Check purity of starting material. |

| Incomplete Reaction | Steric Hindrance | If using bulky amines, increase reaction time or switch to a stronger base (e.g., DBU, though TEA is standard). |

| Exotherm Runaway | Fast Base Addition | Slow down TEA addition rate. Maintain |

References

-

Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[1][2] 174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[3][4][5] A new method for the phosphorylation of amines. Journal of the Chemical Society (Resumed), 660-663. Link

-

Lequeux, T., et al. (2014). Atherton–Todd reaction: mechanism, scope and applications.[2][3][5][6][7][8] Beilstein Journal of Organic Chemistry, 10, 1166–1196.[8] Link

- Troev, K. D. (2018). Chemistry and Application of H-Phosphonates. Elsevier Science.

- Kboudin, B. (2002). Surface-Mediated Solid Phase Reaction: The Atherton-Todd Reaction on a Solid Surface. Tetrahedron Letters.

Sources

- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Atherton–Todd reaction: mechanism, scope and applications [beilstein-journals.org]

- 3. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. srv.orgchm.bas.bg [srv.orgchm.bas.bg]

- 8. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides [mdpi.com]

Application Note: Palladium-Catalyzed C–P Cross-Coupling of Diethyl Thiophosphite with Aryl Halides